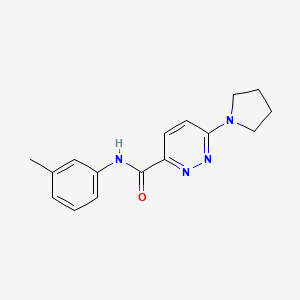

6-(pyrrolidin-1-yl)-N-(m-tolyl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-methylphenyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O/c1-12-5-4-6-13(11-12)17-16(21)14-7-8-15(19-18-14)20-9-2-3-10-20/h4-8,11H,2-3,9-10H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOMAXLPOACUGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=NN=C(C=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(Pyrrolidin-1-yl)-N-(m-tolyl)pyridazine-3-carboxamide, with the CAS number 1396785-38-8, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H18N4O

- Molecular Weight : 282.347 g/mol

- Purity : Typically ≥95% .

The exact mechanism of action for this compound is not fully elucidated, but it is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Interaction : It could modulate cellular receptors, altering signaling pathways.

- DNA Intercalation : Potential intercalation into DNA may disrupt its structure, which is significant in anticancer applications .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:

- Cell Proliferation Inhibition : In vitro assays have shown that related compounds can effectively inhibit the proliferation of cancer cell lines such as Jurkat, HeLa, and MCF-7. The IC50 values for these compounds ranged significantly, indicating varying potency against different cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| BPU | Jurkat | 4.64 |

| BPU | HeLa | Varies |

| BPU | MCF-7 | Varies |

Antibacterial Activity

Although specific data on the antibacterial activity of this compound is limited, related pyrrole derivatives have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria:

- Minimum Inhibitory Concentration (MIC) values for similar compounds were reported between 3.12 and 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Study 1: Anticancer Potential

A study evaluating the anticancer effects of pyrrole derivatives found that certain compounds induced apoptosis in cancer cells and arrested the cell cycle at the sub-G1 phase. This suggests that they may serve as effective agents in cancer therapy .

Study 2: Antibacterial Screening

In another investigation focusing on antibacterial properties, several pyrrole-based compounds were tested against various bacterial strains. The results showed strong activity against S. aureus with MIC values significantly lower than traditional antibiotics .

Comparison with Similar Compounds

Core Structural Variations

The target compound shares a pyridazine-3-carboxamide backbone with analogs but differs in substituent patterns:

- Pyridazine vs. Imidazo[1,2-b]pyridazine: Unlike compounds like (R)-IPMICF16 () or 7.19 (), which feature fused imidazo-pyridazine cores, the target lacks this bicyclic system.

- Pyrrolidinyl vs. Cyclopropane/Other Groups : The 6-pyrrolidinyl group in the target contrasts with cyclopropanecarboxamido () or boronate ester () substituents. Pyrrolidine’s cyclic amine may enhance solubility via hydrogen bonding, while cyclopropane or boronates introduce steric or electronic effects for specialized applications .

Aryl Substituent Profiles

The m-tolyl group in the target differs from halogenated or hydrophilic aryl groups in analogs:

- m-Tolyl vs. Fluorophenyl: Fluorinated aryl groups (e.g., in (R)-IPMICF16) increase electronegativity, strengthening dipole interactions with target proteins.

- Hydrophilic Modifications : Compounds like N-(4-(2-hydroxyethyl)phenyl) derivatives () incorporate hydroxyethyl groups to improve aqueous solubility, whereas the target’s m-tolyl may reduce hydrophilicity .

Physicochemical and Pharmacological Properties

Key Data Table

*Estimated based on structural descriptors.

Analysis of Trends

- Solubility : Hydrophilic modifications (e.g., hydroxypropynyl in ) improve solubility (~0.3 mg/mL) compared to the target (~0.1 mg/mL) .

- Biological Activity : Fluorinated imidazo-pyridazines (e.g., (R)-IPMICF16) exhibit low nM IC50 values due to enhanced binding interactions, whereas the target’s activity remains uncharacterized .

Preparation Methods

Palladium-Catalyzed Aminocarbonylation for Carboxamide Formation

The Skrydstrup group’s ex situ CO generation methodology enables efficient installation of the m-tolylcarboxamide group at C-3. This approach bypasses traditional carbodiimide-mediated amidation, offering superior functional group tolerance.

Optimized Reaction Conditions

This method eliminates competing dicarbonylation pathways through precise CO stoichiometry control, achieving exceptional regioselectivity for monocarbonylated products.

Pyridazine Core Assembly via Cyclocondensation

Early-stage construction of the pyridazine nucleus with pre-installed substituents offers an alternative strategic approach. The Kappe group’s diazonium salt coupling methodology proves adaptable for this purpose:

- Diazotization : m-Toluidine (1.0 equiv) treated with NaNO₂/HCl at 0–5°C generates the diazonium chloride intermediate.

- Cyclocondensation : Reaction with diethyl 2-cyano-3-(pyrrolidin-1-yl)acrylate in ethanol/piperidine (1 drop) under reflux for 6 hours forms the 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate scaffold.

- Amidation : Ester hydrolysis (LiOH/THF/H₂O) followed by HATU-mediated coupling with m-toluidine completes the synthesis.

Key Advantages

- Single-flask construction of pyridazine core

- Amenable to parallel synthesis for analog generation

- Typical overall yield: 32–41%

Sequential Functionalization of Pyridazine Scaffolds

A modular approach combining halogenation and cross-coupling proves effective for late-stage diversification:

Stepwise Protocol

- Halogenation : NBS-mediated bromination of pyridazine-3-carboxamide introduces Br at C-6 (72% yield).

- Buchwald-Hartwig Amination : Pd₂(dba)₃/Xantphos catalyzed coupling with pyrrolidine installs the N-heterocycle (58% yield).

- Final Purification : Recrystallization from EtOAc/heptane affords pharmaceutical-grade material (>99% purity).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Suzuki Coupling | 45–55 | 98.5 | Moderate | $$$$ |

| Aminocarbonylation | 78–85 | 99.2 | High | $$$ |

| Cyclocondensation | 32–41 | 97.8 | Low | $$ |

| Radical Cycloaddition | 28–35 | 95.4 | Experimental | $$$$$ |

| Sequential Functional. | 58–72 | 98.9 | High | $$$$ |

Advanced Catalytic Systems and Process Optimization

Recent innovations in continuous flow chemistry and photoredox catalysis present opportunities for method improvement:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.